molecular formula C7H5BrClI B1445520 4-Bromo-2-(chloromethyl)-1-iodobenzene CAS No. 1261817-10-0

4-Bromo-2-(chloromethyl)-1-iodobenzene

Cat. No.: B1445520
CAS No.: 1261817-10-0
M. Wt: 331.37 g/mol
InChI Key: OVMPAVCSOVHNOB-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring

Scientific Research Applications

4-Bromo-2-(chloromethyl)-1-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.

Mechanism of Action

    Target of Action

    The compound “4-Bromo-2,5-dimethoxyphenethylamine (2C-B)” is a psychoactive designer drug of abuse . It’s also used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

    Mode of Action

    The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

    Biochemical Pathways

    The main metabolic pathways of 2C-B involve oxidative deamination, resulting in various metabolites. Further metabolism may occur by demethylation .

    Result of Action

    The compound “4-Bromo-2,5-dimethoxyphenethylamine (2C-B)” has been found to have effects on locomotor activity, prepulse inhibition (PPI) of acoustic startle reaction (ASR), dopamine and its metabolite levels in nucleus accumbens (NAc), EEG power spectra and coherence in freely moving rats .

Safety and Hazards

While specific safety and hazard information for “4-Bromo-2-(chloromethyl)-1-iodobenzene” was not found, similar compounds often require precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-1-iodobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2-(chloromethyl)-1-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-1-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorobenzaldehyde
  • 2-Bromo-4-chlorobenzaldehyde
  • 4-Bromo-2-chloropyridine

Comparison

Compared to similar compounds, 4-Bromo-2-(chloromethyl)-1-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMPAVCSOVHNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (5-bromo-2-iodophenyl)methanol (1.4 g, 4.5 mmol) in DCM (20 mL) was added SOCl2 (3.2 g, 26.9 mmol) at 0° C., and the reaction was stirred at rt overnight. The solution was concentrated, and the residue was purified silica gel chromatography (PE) to give 1.2 g (81%) of the title compound as a brown solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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